REACTION_CXSMILES
|
ClN1C(=O)CCC1=O.[CH:9](=[N:11][OH:12])[CH3:10].[C:13]([O:17][CH3:18])(=[O:16])[C:14]#[CH:15].C(N(CC)CC)C>C(Cl)(Cl)Cl.O.N1C=CC=CC=1>[CH3:10][C:9]1[CH:15]=[C:14]([C:13]([O:17][CH3:18])=[O:16])[O:12][N:11]=1
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
acetaldehyde oxime
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
C(C)=NO
|
Name
|
|
Quantity
|
2.22 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OC
|
Name
|
|
Quantity
|
2.92 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for about 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 5° C
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
at such a rate that the temperature was maintained between 15 and 18° C
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred at about 18° C. for about 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with diethyl ether (20 mL)
|
Type
|
FILTRATION
|
Details
|
the formed precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.4 mmol | |
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |